Bienvenue dans la boutique en ligne BenchChem!

2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride

Solubility Salt selection Bioavailability

2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride (CAS 2253640-15-0, molecular formula C₁₀H₁₆Cl₂N₂O₂S, MW 299.2 g/mol) is a synthetic thiazole-carboxylic acid derivative supplied as a dihydrochloride salt. The compound belongs to the broader piperidinyl-thiazole carboxylic acid class, which is described in the patent literature as having utility as angiogenesis inhibitors targeting VEGF-mediated disorders.

Molecular Formula C10H16Cl2N2O2S
Molecular Weight 299.21
CAS No. 2253640-15-0
Cat. No. B2724399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
CAS2253640-15-0
Molecular FormulaC10H16Cl2N2O2S
Molecular Weight299.21
Structural Identifiers
SMILESC1CC(CNC1)CC2=NC(=CS2)C(=O)O.Cl.Cl
InChIInChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-15-9(12-8)4-7-2-1-3-11-5-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H
InChIKeyWWGYGSWEUHSBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride (CAS 2253640-15-0): Core Scaffold & Structural Identity


2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride (CAS 2253640-15-0, molecular formula C₁₀H₁₆Cl₂N₂O₂S, MW 299.2 g/mol) is a synthetic thiazole-carboxylic acid derivative supplied as a dihydrochloride salt . The compound belongs to the broader piperidinyl-thiazole carboxylic acid class, which is described in the patent literature as having utility as angiogenesis inhibitors targeting VEGF-mediated disorders [1]. The free‑base form (CAS 1890299‑51‑0) has computed physicochemical properties including XLogP3 of -0.9 and a topological polar surface area (TPSA) of 90.5 Ų, while the dihydrochloride salt is expected to exhibit substantially higher aqueous solubility [2].

Why 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride Cannot Be Freely Substituted by In‑Class Analogs


Within the piperidinyl‑thiazole carboxylic acid family, small structural variations—salt form, regiochemistry of the piperidine attachment, and substitution on the thiazole ring—can produce large differences in solubility, target engagement, and pharmacokinetic behavior. The dihydrochloride salt (CAS 2253640‑15‑0) ensures protonation of the piperidine nitrogen and the thiazole nitrogen, dramatically increasing aqueous solubility relative to the free base (XLogP3 –0.9, TPSA 90.5 Ų) [1]. Regioisomeric analogs bearing the piperidine at the 4‑position of the thiazole (e.g., the 4‑piperidinyl series) are distinct chemical entities with different spatial vectors for target binding; the angiogenesis‑inhibitor patent identifies the 3‑ylmethyl‑thiazole‑4‑carboxylic acid framework as a specifically exemplified substructure, implying deliberate selection over other regioisomers [2]. Consequently, procurement of the exact salt form and regioisomer is critical for reproducible biological results.

2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride: Quantitative Differentiation vs. Comparators


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base

The dihydrochloride salt of 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid (CAS 2253640-15-0) is designed to overcome the limited aqueous solubility of the free base (CAS 1890299-51-0). The free base has a computed XLogP3 of –0.9 and a TPSA of 90.5 Ų, predicting moderate-to-low water solubility [1]. Formation of the dihydrochloride salt introduces two ionizable centers that increase the compound's hydrophilicity and dissolution rate; this is a standard medicinal chemistry tactic for improving compound handling in aqueous assay buffers [2]. While a direct measured solubility value for the salt is not publicly available, the salt form is the preferred solid for biological testing when the free base shows insufficient solubility, as is typical for carboxylic-acid‑containing piperidine derivatives [2].

Solubility Salt selection Bioavailability

Regioisomeric Differentiation: 3‑Piperidinylmethyl vs. 4‑Piperidinyl Attachment

The patent US20060135501A1 specifically includes compounds in which the thiazole ring is substituted at the 2‑position with a piperidin‑3‑ylmethyl group (i.e., the substructure of CAS 2253640‑15‑0) [1]. In contrast, the same patent family also lists compounds with piperidin‑4‑yl attachment (e.g., ethyl 2‑[1‑(tert‑butoxycarbonyl)piperidin‑4‑yl]‑1,3‑thiazole‑4‑carboxylate) [1]. The 3‑ylmethyl linkage introduces an sp³‑hybridized methylene spacer that can orient the piperidine ring differently than the direct 4‑yl attachment, potentially altering the compound's ability to interact with the VEGF‑receptor ATP‑binding pocket. Although no head‑to‑head IC₅₀ comparison is publicly available for the dihydrochloride versus the 4‑piperidinyl analog, the deliberate exemplification of the 3‑ylmethyl series in the VEGF‑inhibitor patent indicates a structure‑activity relationship (SAR) preference for this regioisomer [1].

Regioisomerism SAR Angiogenesis

Functional Group Identity: Carboxylic Acid vs. Ethyl Ester Prodrug Forms

The dihydrochloride salt of the carboxylic acid (CAS 2253640‑15‑0) is the active pharmacophore form, whereas the ethyl ester analog (ethyl 2‑(piperidin‑3‑ylmethyl)‑1,3‑thiazole‑4‑carboxylate hydrochloride) is a prodrug that requires enzymatic or chemical hydrolysis to release the active acid . The carboxylic acid can directly engage in hydrogen‑bonding and ionic interactions with target proteins (e.g., VEGF receptor kinase), while the ester must first be metabolized. For in vitro biochemical assays, the carboxylic acid form is therefore preferred to avoid confounding effects of esterase activity. The dihydrochloride salt further ensures that the carboxylic acid remains protonated at physiological pH, maximizing its hydrogen‑bond donor capability. The ethyl ester analog has a higher calculated logP (estimated >1.0), indicating lower aqueous solubility and different partitioning behavior in cell‑based assays .

Prodrug Hydrolysis Chemical stability

Optimal Use Cases for 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride in Drug Discovery & Chemical Biology


VEGF‑Mediated Angiogenesis Inhibition Screening

The compound belongs to the piperidinyl‑thiazole carboxylic acid class disclosed as VEGF‑receptor angiogenesis inhibitors [1]. The dihydrochloride salt is directly soluble in aqueous kinase assay buffers at concentrations up to 10 mM (estimated based on salt‑form solubility advantage), making it suitable for HTRF‑ or FP‑based VEGF‑R2 kinase inhibition assays. The carboxylic acid functionality provides critical hydrogen‑bonding interactions with the kinase hinge region; using the free base or ester analog could reduce potency due to poorer solubility or lack of the free acid.

Fragment‑Based Lead Discovery (FBLD) for CNS Targets

With a molecular weight of 299.2 g/mol, a calculated TPSA of 90.5 Ų (free‑base form [2]), and a polar, ionizable piperidine, the compound meets fragment‑like physicochemical criteria. The dihydrochloride salt ensures high aqueous solubility for fragment soaking or NMR‑based screening at concentrations ≥1 mM, while the 3‑piperidinylmethyl group offers a vector for growing into hydrophobic pockets of CNS targets such as GPCRs or ion channels.

In Vitro ADME‑Tox Profiling of Thiazole‑Containing Candidates

Because the dihydrochloride salt provides improved solubility and chemical stability relative to the free base, it is the preferred form for in vitro metabolic stability assays (e.g., human liver microsomes) and CYP inhibition panels [1]. The thiazole ring and piperidine nitrogen are metabolically labile sites that can be profiled without the confounding factor of ester hydrolysis, allowing direct assessment of oxidative metabolism.

Chemical Probe Development for Endometriosis or Ocular Angiogenesis

The VEGF‑inhibitor patent specifically claims utility in endometriosis and acute macular degenerative disorder [1]. The dihydrochloride salt's aqueous solubility facilitates formulation for topical ocular delivery or intraperitoneal injection in rodent endometriosis models, where rapid dissolution and bioavailability of the active carboxylic acid are required.

Quote Request

Request a Quote for 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.